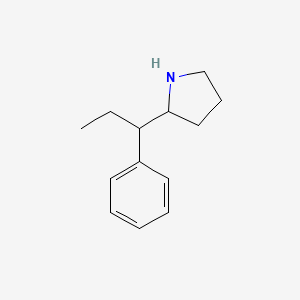

2-(1-Phenylpropyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

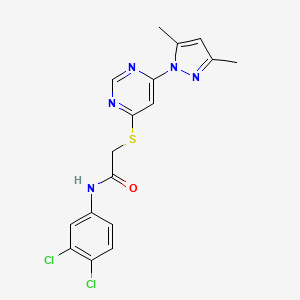

2-(1-Phenylpropyl)pyrrolidine is a chemical compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound contains a total of 34 bonds; 15 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis

The pyrrolidine ring in this compound is a versatile scaffold that can undergo various chemical reactions. It can be functionalized or modified to generate a wide range of bioactive molecules with target selectivity .科学的研究の応用

Synthesis of Pyrrolo-pyridines and Related Compounds

Deprotonation of 3-methylazines followed by reaction with benzonitrile leads to intermediates that cyclize to form 2-phenyl[1H]-pyrrolo[2,3-b]pyridine upon treatment with additional strong base. This process has been applied to synthesize a variety of nitriles and β-methylazines, including pyridines, quinolines, pyrazines, quinoxalines, and pyrimidines, demonstrating the compound's role in synthesizing complex heterocyclic structures (Davis, Wakefield, & Wardell, 1992).

Ligand Chemistry for Biological Sensing

The coordination chemistry of 2,6-di(pyrazol-1-yl)pyridine and related ligands has been explored for over 15 years. These ligands, compared to terpyridines, offer both advantages and disadvantages in terms of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions, underscoring the compound's significance in developing new materials for biological applications (Halcrow, 2005).

Electrochromic and Ion Receptor Properties

An N-linked polybispyrrole based on 1-(3-(2-(2-(3-(1H-pyrrol-1-yl)propoxy)ethoxy)ethoxy)propyl)-1H-pyrrole was synthesized for investigating its electrochromic and ion receptor properties. It demonstrated strong stability, reversible redox process, good electrochromic material property, and selective voltammetric response towards Na+ among the alkali series, showcasing its potential in metal recovery and ion sensing applications (Mert, Demir, & Cihaner, 2013).

Electroluminescent Device Applications

The study on bipolar phenanthroimidazole–diazacarbazole hybrids revealed that altering the linking topology of phenanthroimidazole impacts the electronic and structural properties significantly. These compounds have been used to construct high-performance three-primary color OLEDs, indicating their value in the development of advanced electroluminescent devices (Wang et al., 2016).

Electrochemical Behavior and Electrocatalysis

The study on the electrochemical behavior and electrocatalysis of inorganic-organic hybrid polyoxometalates modified by a tricyclic, aromatic entity showcases the material's remarkable stability and importance for practical applications in electrode modification (Han et al., 2005).

Safety and Hazards

2-(1-Phenylpropyl)pyrrolidine is considered hazardous. It is highly flammable and harmful if swallowed or inhaled. It can cause severe skin burns and eye damage. It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

将来の方向性

作用機序

Target of Action

It is known that pyrrolidine alkaloids, a group to which 2-(1-phenylpropyl)pyrrolidine belongs, interact with a variety of biological targets, including enzymes, receptors, ion channels, and endogenous ligands .

Mode of Action

The mode of action of pyrrolidine alkaloids often involves binding to target proteins, leading to changes in their function . The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can lead to different biological profiles due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that this compound may affect multiple biochemical pathways.

生化学分析

Biochemical Properties

It is known that pyrrolidines and their derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyrrolidine derivative .

Cellular Effects

Pyrrolidine derivatives have been found to exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities . These effects are likely to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Research on similar pyrrolidine derivatives suggests that these compounds exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Research on similar pyrrolidine derivatives suggests that these compounds may exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Research on similar pyrrolidine derivatives suggests that these compounds may exhibit dose-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Research on similar pyrrolidine derivatives suggests that these compounds may be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Research on similar pyrrolidine derivatives suggests that these compounds may interact with various transporters or binding proteins, potentially affecting their localization or accumulation within cells .

Subcellular Localization

Research on similar pyrrolidine derivatives suggests that these compounds may be directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications .

特性

IUPAC Name |

2-(1-phenylpropyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-12(13-9-6-10-14-13)11-7-4-3-5-8-11/h3-5,7-8,12-14H,2,6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISOICDQKSFEOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCN1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dimethyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2700832.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2700834.png)

![2-((3-(4-phenylpiperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2700835.png)

![1-({3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2700837.png)

![4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2700839.png)

![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide](/img/structure/B2700840.png)

![tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate](/img/structure/B2700844.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2700849.png)

![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700854.png)